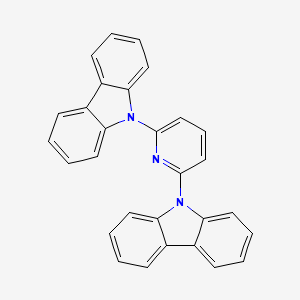

2,6-di(9H-carbazol-9-yl)pyridine

描述

Overview of Advanced Organic Electronic Materials

Advanced organic electronic materials are at the forefront of a technological revolution, offering advantages such as light weight, flexibility, and lower production costs compared to their inorganic counterparts. sigmaaldrich.comttconsultants.com These carbon-based compounds, including conjugated polymers and organic small molecules, are integral to devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ttconsultants.comnumberanalytics.com The ability to synthesize these materials and fine-tune their electronic properties through molecular design is a key driver of innovation in this field. numberanalytics.comjhu.edu Researchers are continuously exploring new materials and synthesis methods to enhance the performance, stability, and processability of organic electronic devices. numberanalytics.com

Significance of Carbazole- and Pyridine-based Architectures in Functional Materials Research

The combination of carbazole (B46965) and pyridine (B92270) units within a single molecule has proven to be a powerful strategy in the design of functional organic materials. Carbazole is well-known for its excellent electron-donating and hole-transporting properties. mdpi.com Conversely, the pyridine ring is an electron-acceptor, known for its high electron affinity. mdpi.com This donor-acceptor-donor (D-A-D) structure, as seen in 2,6-di(9H-carbazol-9-yl)pyridine, is effective in narrowing the material's band gap and facilitating the formation of radical cations and dications upon oxidation. nih.govmdpi.com This unique electronic structure makes such compounds highly suitable for various applications in organic electronics.

Emergence of this compound in Academic Research

This compound, also known by the synonym PYD-2Cz, has garnered significant attention in academic research due to its versatile properties. chemicalbook.comsigmaaldrich.com It is recognized as a solution-processable, bipolar host material, meaning it can transport both holes and electrons. sigmaaldrich.com This characteristic is highly desirable for creating efficient phosphorescent OLEDs (PHOLEDs), particularly for blue light emission. chemicalbook.comsigmaaldrich.comrsc.org Its wide band-gap and ability to act as both an electron acceptor and donor contribute to its effectiveness as a host material. chemicalbook.com Furthermore, its applications extend to electrochromic devices and as a passivating agent in perovskite solar cells. mdpi.comnih.govacs.org

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is underscored by the breadth of research into its synthesis, characterization, and application. Studies have focused on synthesizing various derivatives to fine-tune their photophysical and electrochemical properties. rsc.orgnih.gov Research has demonstrated its use as a host material in OLEDs, leading to devices with high current and power efficiencies. rsc.orgnih.gov Moreover, its incorporation into polymers has been explored for creating electrochromic materials with high optical contrast and fast switching times. nih.govmdpi.commdpi.com The compound's ability to passivate defects in perovskite solar cells, thereby improving their efficiency and stability, highlights its potential in the field of renewable energy. acs.org

Detailed Research Findings

The research on this compound and its derivatives has yielded significant data on their performance in various applications.

OLED Performance

When utilized as a host material in OLEDs, this compound and its derivatives have demonstrated impressive performance metrics. For instance, an OLED using a derivative, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), achieved a maximum external quantum efficiency (EQE) of 21.2%. nih.gov Further modifications to this structure have pushed the EQE to 25%. nih.gov

| Device Configuration | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) |

|---|---|---|---|

| 13 wt% CPC in mCP | 47.7 | 42.8 | 21.2 nih.gov |

| Blue Phosphorescent OLEDs with Carbazole-Pyridine Hybrids | 32-42 | - | - rsc.org |

| Green Phosphorescent OLEDs with Host H2 | 33.9 | 34.1 | 9.4 nih.gov |

Electrochromic Device Performance

Polymers incorporating the this compound unit have been successfully used in electrochromic devices (ECDs). These devices exhibit significant changes in light transmission upon the application of a voltage.

| Polymer/Device | Maximum Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) |

|---|---|---|---|

| P(dCz2-co-dTC2)/PProdot-Me2 ECD | 45.8 | 580 | 528.8 nih.gov |

| P(DiCP-co-CPDTK) | 39.5 | 1037 | 184.1 nih.gov |

| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2 | 635 | 633.8 nih.gov |

Structure

2D Structure

属性

IUPAC Name |

9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKGMUSQKHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,6 Di 9h Carbazol 9 Yl Pyridine and Its Congeners

Synthetic Pathways for 2,6-Di(9H-carbazol-9-yl)pyridine (DiCP)

The creation of DiCP is primarily achieved through well-established metal-catalyzed cross-coupling reactions. The choice of methodology often depends on the desired scale, purity requirements, and available starting materials.

Two principal reaction types dominate the synthesis of DiCP: the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves a copper-promoted coupling between an aryl halide and an amine. wikipedia.org In the context of DiCP synthesis, this translates to the reaction of a 2,6-dihalopyridine with two equivalents of carbazole (B46965). Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov The mechanism involves the in-situ formation of a copper(I) amide from carbazole, which then reacts with the aryl halide. wikipedia.org Despite its historical significance, the demanding conditions have led to the development of more moderate, ligand-assisted versions of this reaction. nih.govmdpi.com

Buchwald-Hartwig Amination: A more contemporary and widely adopted method is the palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.org This reaction offers a more efficient and milder alternative for forming C-N bonds. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (carbazole), deprotonation by a base to form the amide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. This method generally provides higher yields and tolerates a broader range of functional groups compared to the traditional Ullmann reaction. nih.gov

The successful synthesis of DiCP is critically dependent on the selection of appropriate precursors and reagents.

Precursors: The primary building blocks are a di-substituted pyridine (B92270) and carbazole.

Pyridine Source: 2,6-Dihalopyridines, such as 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine, are the most common electrophilic partners. researchgate.net Aryl bromides are often preferred for Buchwald-Hartwig reactions due to their favorable reactivity. nih.gov

Carbazole Source: Unsubstituted 9H-carbazole is used as the nucleophilic component. researchgate.net

Reagents:

Catalysts: For Ullmann reactions, copper(I) salts like CuI are frequently used, often with a ligand to improve solubility and reactivity. wikipedia.orgnih.gov For Buchwald-Hartwig amination, palladium precatalysts such as [Pd(allyl)Cl]₂ are common. nih.gov

Ligands: Phosphine (B1218219) ligands are essential for the efficacy of the Buchwald-Hartwig reaction. The choice of ligand, such as XPhos or TrixiePhos, is crucial for achieving high yields. nih.gov

Bases: A strong base is required to deprotonate the carbazole N-H. Common choices include sodium tert-butoxide (t-BuONa) and cesium carbonate (Cs₂CO₃). nih.gov

Solvents: Anhydrous, non-polar solvents like toluene (B28343) or 1,4-dioxane (B91453) are typically used to facilitate the reaction. nih.gov

Table 1: Comparison of Primary Synthetic Protocols for this compound

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Precursors | 2,6-Dihalopyridine, Carbazole researchgate.net | 2,6-Dihalopyridine, Carbazole researchgate.net |

| Catalyst | Copper (Cu) or Copper(I) salts (e.g., CuI) wikipedia.orgnih.gov | Palladium (Pd) complexes (e.g., [Pd(allyl)Cl]₂) nih.gov |

| Ligand | Often requires ligands like phenanthroline or acylhydrazines in modern protocols wikipedia.orgnih.gov | Phosphine ligands (e.g., XPhos, TrixiePhos) are critical nih.gov |

| Base | Potassium carbonate (K₂CO₃) or other inorganic bases | Strong organic bases (e.g., t-BuONa) or Cs₂CO₃ nih.gov |

| Solvent | High-boiling polar solvents (e.g., N-methylpyrrolidone, nitrobenzene) wikipedia.org | Non-polar solvents (e.g., toluene, dioxane) nih.gov |

| Temperature | High temperatures, often >200°C wikipedia.org | Milder temperatures, typically ≤ 110°C |

The evolution from the stringent conditions of the classic Ullmann reaction to the more refined palladium-catalyzed and modern copper-catalyzed protocols marks a significant advancement. The development of specialized phosphine ligands for the Buchwald-Hartwig reaction has enabled the synthesis to proceed at lower temperatures, with greater efficiency, and with lower catalyst loadings. nih.gov Similarly, the introduction of soluble copper catalysts supported by ligands like diamines has modernized the Ullmann-type reactions, making them more practical and expanding their applicability. wikipedia.orgmdpi.com These improvements have made DiCP and its derivatives more accessible for research and application in fields like organic electronics. sigmaaldrich.comchemicalbook.com

Synthesis of Chemically Modified this compound Derivatives

Modifying the core structure of DiCP allows for the fine-tuning of its chemical and physical properties for specific applications.

The electronic properties of DiCP are dictated by its D-A-D structure. mdpi.com By introducing substituents onto either the carbazole (donor) or pyridine (acceptor) units, these properties can be precisely controlled.

Electronic Tuning: Attaching electron-donating groups (e.g., alkyl or alkoxy groups) to the carbazole moieties can raise the energy level of the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection and transport. Conversely, adding electron-withdrawing groups can modulate the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is essential for optimizing the performance of materials in organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.comsigmaaldrich.com

Steric Tuning: The introduction of bulky substituents, such as tert-butyl groups on the carbazole units, can be used to influence the molecule's morphology in the solid state. nih.gov This can prevent undesirable intermolecular interactions and improve the solubility and film-forming properties of the material.

Beyond simple substitution, strategic functionalization involves introducing specific chemical groups to impart new functionalities. This can be achieved by starting with functionalized precursors or by post-synthetic modification.

One notable example is the synthesis of 9-[6-(Diphenylphosphino)pyridin-2-yl]-9H-carbazole. researchgate.net This derivative is created in a two-step process: first, a monosubstitution reaction between 2,6-dibromopyridine and one equivalent of carbazole, followed by a reaction of the resulting monobromo intermediate with a phosphine source like Ph₂PCl. researchgate.net This introduces a phosphine ligand directly into the molecular framework, creating a multifunctional molecule that can itself be used in catalysis or to form metal complexes with unique photophysical properties. researchgate.net

Another strategy involves designing monomers for polymerization. DiCP itself has been used as a monomer to electrochemically synthesize homopolymers (PDiCP) and copolymers. nih.govnih.gov This approach leverages the inherent properties of the DiCP unit to create larger macromolecular structures with applications in areas such as electrochromic devices. nih.govnih.gov

Table 2: Examples of Functionalized DiCP Derivatives and Their Purpose

| Derivative Class | Functional Group/Modification | Intended Purpose/Application | Reference |

|---|---|---|---|

| Ligand Synthesis | Diphenylphosphino group | Creation of a multifunctional ligand for metal complexes | researchgate.net |

| Polymerization | Use of DiCP as a monomer unit | Formation of electroactive polymers for electrochromic devices | nih.govnih.gov |

| Electronic Tuning | Substituted carbazoles (e.g., 3,6-di-tert-butyl-9H-carbazole) | Modification of HOMO/LUMO levels, improved solubility | nih.gov |

| Congener Synthesis | Phenyl groups at the 3-position of the pyridine ring (2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine) | Creation of bipolar host materials for OLEDs | chemicalbook.comsigmaaldrich.com |

Polymerization of this compound and its Copolymers

The development of polymeric systems based on this compound is a key area of research. This section explores the primary methods for creating both the homopolymer and various copolymers, with a focus on techniques that enable the creation of functional thin films for electronic devices.

Electrochemical Polymerization Techniques for Poly(this compound) (PDiCP)

Electrochemical polymerization is a powerful and widely used method for the synthesis of conductive polymer films directly onto an electrode surface. This technique offers excellent control over film thickness and morphology by adjusting electrochemical parameters such as potential, current density, and deposition time.

In a typical electrochemical polymerization of this compound (DiCP), a solution containing the monomer and a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄) in a solvent mixture like acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM), is used. The polymerization is initiated by applying an oxidative potential to the working electrode, which is typically an indium tin oxide (ITO) coated glass slide. The oxidation of the DiCP monomer generates radical cations that subsequently couple to form the polymer, PDiCP, which deposits onto the electrode surface.

The electrochemical behavior of the resulting PDiCP film can be characterized by cyclic voltammetry (CV). The CV curves of PDiCP typically show reversible redox peaks, indicating the polymer's ability to be reversibly oxidized and reduced. For instance, the homopolymer PDiCP has been shown to exhibit distinct oxidation and reduction peaks, which are characteristic of the formation of radical cations and dications within the carbazole units of the polymer backbone. mdpi.com

The electrochromic properties of PDiCP films are of particular interest. Upon electrochemical oxidation, the film undergoes a color change. For example, PDiCP films can switch from a transparent or lightly colored neutral state to a more colored oxidized state. The specific colors and the contrast between the states depend on the applied potential.

Copolymerization with Diverse Monomers for Multi-functional Systems

Copolymerization is a versatile strategy to tailor the properties of the resulting polymer. By incorporating different monomer units into the polymer chain alongside DiCP, it is possible to create materials with enhanced or entirely new functionalities. This approach has been successfully employed to improve the electrochromic performance of PDiCP-based materials.

A notable example is the electrochemical copolymerization of DiCP with various thiophene-based monomers. For instance, copolymers of DiCP with cyclopentadithiophene (CPDT) and its ketone derivative, cyclopentadithiophene ketone (CPDTK), have been synthesized. researchgate.netwikipedia.org These copolymers, denoted as P(DiCP-co-CPDT) and P(DiCP-co-CPDTK), exhibit enhanced electrochromic properties compared to the homopolymer PDiCP.

The feed molar ratio of the monomers during copolymerization is a critical parameter that influences the properties of the resulting copolymer. For example, a 1:1 feed molar ratio of DiCP to CPDTK has been shown to yield a copolymer with a high transmittance change (ΔT%) of 39.5% and a coloration efficiency (η) of 184.1 cm²/C at 1037 nm. researchgate.netwikipedia.org

Another successful copolymerization strategy involves the use of 3,6-di(2-thienyl)carbazole (dTC) as a comonomer with DiCP. mdpi.comkoreascience.kr The resulting copolymers, with varying feed molar ratios of the two monomers, display a range of colors in their different redox states, from yellowish-green to purplish-gray. koreascience.kr This multi-color electrochromism is highly desirable for applications in smart windows and displays.

The table below summarizes the electrochromic properties of some copolymers of this compound.

| Copolymer | Comonomer | Feed Molar Ratio (DiCP:Comonomer) | Key Electrochromic Properties | Reference |

| P(DiCP-co-CPDTK) | Cyclopentadithiophene ketone (CPDTK) | 1:1 | ΔT = 39.5% at 1037 nm, η = 184.1 cm²/C | researchgate.netwikipedia.org |

| P(dCz2-co-dTC2) | 3,6-di(2-thienyl)carbazole (dTC) | Not specified | ΔT = 57.0%, Multichromic behavior | koreascience.kr |

These examples demonstrate that copolymerization is an effective method for creating multifunctional systems with tailored electrochromic performance.

Control over Polymer Structure and Film Formation for Device Integration

The performance of organic electronic devices is critically dependent on the morphology and structure of the active polymer film. rsc.org Therefore, controlling the film formation process of PDiCP and its copolymers is crucial for their successful integration into devices. Several factors can be manipulated to influence the final film structure.

Electrochemical Deposition Parameters: During electrochemical polymerization, parameters such as the monomer concentration, current density, and deposition temperature directly affect the morphology, thickness, and compactness of the resulting polymer film. koreascience.kr For instance, higher monomer concentrations can lead to more compact and regular film structures. The applied current density and deposition time also play a significant role in determining the final film characteristics.

Substrate Effects: The nature of the substrate onto which the polymer film is deposited can influence the nucleation and growth of the film. The surface energy and chemical properties of the substrate, such as ITO, can affect the adhesion and orientation of the polymer chains.

Post-Deposition Treatments:

Solvent Vapor Annealing (SVA): This technique involves exposing the polymer film to a solvent vapor, which plasticizes the film and allows the polymer chains to reorganize into a more ordered structure. researchgate.netwikipedia.orgnih.gov The choice of solvent is critical, as different solvents can induce different morphologies. SVA can be a powerful tool to enhance the crystallinity and, consequently, the charge transport properties of the polymer film.

Thermal Annealing: Heating the polymer film above its glass transition temperature can also promote structural rearrangement and improve ordering. However, care must be taken to avoid thermal degradation of the polymer.

By carefully controlling these fabrication parameters, it is possible to optimize the morphology of PDiCP and its copolymer films for specific device applications, leading to improved performance and stability.

Advanced Electronic and Photophysical Phenomena of 2,6 Di 9h Carbazol 9 Yl Pyridine Architectures

Electronic Structure and Intramolecular Charge Transfer (ICT) Characteristics

The electronic behavior of 2,6-di(9H-carbazol-9-yl)pyridine is dominated by the interplay between its constituent carbazole (B46965) and pyridine (B92270) units. This interaction dictates the molecule's charge distribution and its response to electronic excitation.

The molecular architecture of this compound establishes a classic Donor-Acceptor-Donor (D-A-D) framework. In this structure, the two carbazole units function as potent electron donors (D), while the central pyridine ring acts as an electron-withdrawing or acceptor (A) unit. mdpi.com This arrangement is a deliberate molecular design strategy to facilitate efficient charge separation and transport. sigmaaldrich.com

The electron-donating nature of the carbazole moieties stems from the nitrogen atom's lone pair of electrons, which increases the electron density of the aromatic system. Conversely, the nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene. mdpi.com This inherent electronic disparity leads to a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich carbazole donor units, while the LUMO is centered on the electron-deficient pyridine acceptor core. This separation is a hallmark of D-A-D systems and is crucial for enabling Intramolecular Charge Transfer (ICT) upon photoexcitation.

Theoretical and computational studies provide profound insights into the electronic transitions and fundamental properties of D-A-D molecules like this compound. Quantum chemical calculations are instrumental in predicting molecular orbital energies, charge distribution, and the nature of excited states. rsc.orgumons.ac.be

For instance, in a related bipolar host material, 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, the HOMO and LUMO energy levels were determined to be approximately 6.05 eV and 2.56 eV, respectively. sigmaaldrich.com These values are critical for designing efficient OLED devices, as they dictate the energy barriers for charge injection and transport.

Computational models show that the primary electronic transition in these systems is from a ground state to an excited state with significant ICT character. umons.ac.be This transition effectively moves electron density from the carbazole donor(s) to the pyridine acceptor. The energy and efficiency of this ICT process can be finely tuned by modifying the chemical structure, such as by introducing different substituent groups, which alters the electronic properties of the donor or acceptor moieties. rsc.org

Mechanisms of Light Emission and Photoluminescence

The D-A-D structure of this compound derivatives is particularly conducive to advanced light-emission mechanisms, most notably Thermally Activated Delayed Fluorescence (TADF), which allows for harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs. nih.gov

TADF is a critical mechanism for next-generation OLEDs, enabling purely organic emitters to theoretically achieve 100% internal quantum efficiency by converting non-emissive triplet excitons into emissive singlet excitons. nih.gov The D-A-D architecture is a cornerstone for designing efficient TADF emitters. The spatial separation of the HOMO and LUMO on the donor and acceptor units, respectively, is key to this process. rsc.orgnih.gov

In derivatives of this compound, such as those where the pyridine core is replaced by a similar acceptor like pyrimidine, this principle is clearly demonstrated. The design strategy often involves introducing electron-withdrawing groups to the acceptor unit to fine-tune the molecule's photophysical properties and enhance TADF activity. nih.gov

The efficiency of the TADF process is critically dependent on the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST). rsc.org For efficient TADF, this energy gap must be sufficiently small (typically < 0.2 eV) to allow for effective thermal up-conversion of triplet excitons to the singlet state at room temperature. rsc.org

A key advantage of the D-A-D structure is that it allows for the systematic engineering of the ΔEST. rsc.org By carefully selecting and modifying the donor and acceptor components, the energy levels of the S₁ and T₁ states can be precisely controlled. For example, introducing strong electron-withdrawing substituents (like cyano or sulfonyl groups) directly onto the acceptor ring has been shown to have a significant impact on lowering the ΔEST. nih.gov In a study on carbazole-pyrimidine derivatives, this modification reduced the ΔEST to as low as 0.159 eV, making the molecule promising for efficient TADF. nih.gov The environment also plays a role, with the polarity of the surrounding matrix capable of fine-tuning the energy levels and thus the ΔEST. rsc.org

| Compound Family | Modification | Effect on ΔEST | Reference |

| Carbazole-Pyrimidine | Addition of CN, SO₂CH₃ groups to pyrimidine | Decreased to as low as 159 meV | nih.gov |

| Carbazole-Quinoxaline | Introduction of -CF₃ group | Reduced ΔEST to 0.10 eV | rsc.org |

| DPO-TXO2 | Change in environmental polarity (zeonex matrix) | Reduced ΔEST to 0.01 eV | rsc.org |

The photoluminescent cycle in a TADF emitter involves two crucial processes: intersystem crossing (ISC) and reverse intersystem crossing (RISC). nih.govrsc.org

Intersystem Crossing (ISC): After electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed. The singlet excitons can decay radiatively, producing prompt fluorescence. The triplet excitons, however, are non-emissive in most organic molecules. In a TADF molecule, these triplet excitons can be transferred from the initially formed singlet state via ISC (S₁ → T₁).

Computational studies help to dissect the mechanistic intricacies of the RISC process, identifying the molecular patterns and electronic structures that are most conducive to efficient triplet-to-singlet conversion. rsc.org

Thermally Activated Delayed Fluorescence (TADF) in this compound Derivatives

Optimization of Photoluminescence Quantum Yield (PLQY)

The photoluminescence quantum yield (PLQY) is a critical parameter for emissive materials in optoelectronic devices. For carbazole-pyridine architectures, several strategies are employed to enhance this efficiency. Structural modification is a primary approach to boosting PLQY. For instance, the introduction of dicarbonitrile groups to a related compound, 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), has been shown to result in a fair PLQY and has enabled the fabrication of Organic Light-Emitting Diodes (OLEDs) with high external quantum efficiencies of up to 21.2%. rsc.org This suggests that the strategic placement of electron-withdrawing groups can significantly enhance the emissive properties of the core structure.

General strategies for enhancing PLQY in semiconductor materials, which may be applicable to organic molecules like this compound, include the purification of precursor materials to reduce non-radiative recombination centers and surface passivation to eliminate defects that can quench luminescence. mdpi.com While specific studies on the PLQY optimization of this compound are not extensively detailed in the available literature, the principles derived from related compounds and material classes provide a clear direction for future research and development.

Luminescence Spectrum and Color Purity Modulation

The luminescence spectrum and color purity of materials based on this compound are of significant interest for display and lighting applications. The inherent donor-acceptor-donor (D-A-D) structure, with carbazole as the donor and pyridine as the acceptor, is effective in narrowing the bandgap of polymers derived from this monomer. rsc.org

The electrochemical behavior of polymers and copolymers of this compound (DiCP) demonstrates the potential for color modulation. For instance, electrochromic devices (ECDs) fabricated from these polymers exhibit distinct color changes upon the application of a voltage. A copolymer of DiCP and cyclopentadithiophene ketone (CPDTK) in an ECD, for example, can switch from light silverish-yellow at 0.0 V to light grey, grey, light greyish-blue, and finally greyish-blue at 2.0 V. bohrium.commdpi.com Similarly, copolymers with 3,6-di(2-thienyl)carbazole can exhibit multichromic behavior, ranging from yellowish-green to purplish-gray in different redox states. tcichemicals.com

These color changes are primarily associated with the electro-active nature of the polymers in a device setting. The modulation of the photoluminescence color purity of the this compound molecule itself is a more nuanced area. The emission spectrum can be influenced by the solvent environment and by chemical modifications to the core structure. While detailed studies on systematically tuning the photoluminescence color purity of the pristine molecule are limited, the broad tunability of the electronic properties through copolymerization and functionalization suggests a high potential for achieving a wide range of emission colors with high purity.

Charge Transport Properties

The ability of a material to efficiently transport both electrons and holes is crucial for the performance of many organic electronic devices. The molecular design of this compound inherently endows it with these capabilities.

Bipolar Charge Transport Capabilities

The structure of this compound, which combines electron-donating carbazole units with an electron-accepting pyridine core, results in a molecule with bipolar charge transport characteristics. nih.gov The carbazole moieties are well-known for their excellent hole-transporting properties due to the electron-rich nitrogen atom. nih.gov Conversely, the pyridine ring acts as an electron-withdrawing unit, facilitating the transport of electrons. nih.gov

This intramolecular donor-acceptor arrangement allows for the mediation of both hole injection and transport via the carbazole units and electron injection and transport via the pyridine unit. nih.gov This balanced charge transport is highly desirable in OLEDs, as it can lead to a broader exciton (B1674681) recombination zone within the emissive layer, improving device efficiency and lifetime. sigmaaldrich.com The development of bipolar materials like this compound is a key strategy in the design of high-performance organic semiconductors. sigmaaldrich.com

Investigation of Electron and Hole Transporting Characteristics

For instance, a structurally similar compound, 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine, which incorporates phenyl spacers between the carbazole and pyridine units, has been reported to have balanced hole (μh) and electron (μe) mobilities of approximately 1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹. sigmaaldrich.com In another related system, a cyclic oligomer of N-pyridine-2,7-carbazole, a p-type field-effect mobility of 3.4 × 10⁻⁶ cm² V⁻¹ s⁻¹ has been measured. rsc.org These values, while not directly for this compound, suggest that this class of materials possesses charge carrier mobilities suitable for applications in organic electronics.

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine | ~1.0 x 10⁻⁵ | ~1.0 x 10⁻⁵ | sigmaaldrich.com |

| researchgate.net-cyclo-N-pyridine-2,7-carbazole | 3.4 x 10⁻⁶ | Not Reported | rsc.org |

Factors Governing Charge Carrier Mobility in Thin Films

The charge carrier mobility in thin films of organic semiconductors is not solely an intrinsic property of the molecule but is also heavily influenced by the solid-state packing and morphology of the film. For carbazole-pyridine based materials, several factors have been identified as being critical in governing charge transport.

One significant factor is the molecular architecture itself, such as the curvature of the molecule. A comparative study of a cyclic versus a linear carbazole-pyridine oligomer revealed that the cyclic "nanohoop" structure exhibited a hole mobility six times higher than its linear counterpart. rsc.orgrsc.org This highlights the profound impact of molecular shape on charge transport properties.

Furthermore, the density of electronic traps within the semiconductor layer plays a crucial role. A lower trap density is generally more favorable for the "hopping" of charge carriers between molecules. rsc.org Theoretical calculations have also indicated that while the intensity of electronic couplings between molecules is important, their degree of anisotropy is also a key determinant. Highly anisotropic couplings can make the material's charge transport more sensitive to defects and disorder within the thin film. rsc.org Therefore, controlling the deposition conditions to achieve a well-ordered thin film with low trap density is essential for maximizing charge carrier mobility in devices based on this compound and its derivatives. The inclusion of π-conjugated spacers, such as ethynylene groups, has also been shown to be a viable strategy for improving electronic delocalization, which can positively impact charge transport. bohrium.com

Applications of 2,6 Di 9h Carbazol 9 Yl Pyridine in Emerging Organic Electronic Technologies

Organic Light-Emitting Diodes (OLEDs)

The intrinsic photophysical properties of 2,6-di(9H-carbazol-9-yl)pyridine and its derivatives have led to their extensive investigation in the context of high-performance OLEDs.

Role as Host Materials for Phosphorescent Emitters

This compound (often abbreviated as 26DCzPPy or a similar variant) is recognized as an efficient host material for phosphorescent emitters in OLEDs. chemicalbook.com Its high triplet energy is a key attribute, enabling efficient energy transfer to the phosphorescent guest molecules without significant energy back-transfer. The bipolar nature, stemming from the hole-transporting carbazole (B46965) units and the electron-transporting pyridine (B92270) ring, facilitates balanced charge injection and transport within the emissive layer, which is crucial for achieving high device efficiency. chemicalbook.comsigmaaldrich.com

For instance, its utility as a host for blue phosphorescent emitters has been demonstrated. sigmaaldrich.com In a specific application, pyridinyl-carbazole based host materials, which share a similar structural concept, have been successfully employed with the blue triplet dopant iridium(III)[bis(4,6-difluorophenyl)-pyridinato-N,C2′]picolinate (FIrpic). nih.gov A device using one such host achieved a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and an external quantum efficiency (EQE) of 10.3% at a brightness of 100 cd/m². nih.govresearchgate.net Similarly, when used as a host for the green phosphorescent emitter tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), a high power efficiency of 34.1 lm/W and a current efficiency of 33.9 cd/A were reported at a high brightness of 1000 cd/m². nih.govresearchgate.net

Performance as Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

The donor-acceptor structure inherent to this compound makes it an excellent scaffold for designing Thermally Activated Delayed Fluorescence (TADF) emitters. By modifying its structure, it is possible to achieve a small energy gap between the lowest singlet and triplet excited states (ΔEST), a prerequisite for efficient TADF.

A notable example is the derivative 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC), where the strong electron-accepting nature of the 4-phenylpyridine-3,5-dicarbonitrile moiety coupled with the carbazole donors results in a small ΔEST of 0.04 eV. tandfonline.com An OLED using this emitter achieved a high external quantum efficiency of 21.2%. tandfonline.comresearchgate.net Further structural modifications and strategic placement of substituent groups on the pyridine core have led to even more impressive results. For instance, a sky-blue TADF emitter based on a pyridine-carbonitrile-carbazole structure yielded a device with an EQE as high as 29.6%. nih.gov Another blue TADF emitter, 2BPy-mDTC, which is based on a di-tert-butyl-carbazolyl benzoylpyridine core, also demonstrated a high EQE of over 28%. rsc.org

Device Fabrication, Architecture Optimization, and Performance Metrics

The fabrication of OLEDs incorporating this compound-based materials typically involves vacuum thermal evaporation to deposit a multilayer stack of organic materials onto a transparent conductive oxide (TCO) coated substrate, such as indium tin oxide (ITO). The device architecture is meticulously designed to optimize charge injection, transport, and recombination, thereby maximizing efficiency and stability.

A common device structure for a phosphorescent OLED might be: ITO / Hole-Injecting Layer (HIL) / Hole-Transporting Layer (HTL) / Emissive Layer (Host:Dopant) / Electron-Transporting Layer (ETL) / Electron-Injecting Layer (EIL) / Cathode (e.g., Al)

For TADF OLEDs, a similar architecture is employed, with the emissive layer consisting of a host material doped with the TADF emitter. The performance of these devices is characterized by several key metrics, as detailed in the table below.

| Host/Emitter Material | Dopant/Application | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |

| Pyridinyl-Carbazole Derivative (H2) nih.govresearchgate.net | FIrpic (Blue PhOLED) | 10.3 | 23.9 | 24.9 | Blue |

| Pyridinyl-Carbazole Derivative (H2) nih.govresearchgate.net | Ir(ppy)₃ (Green PhOLED) | 9.4 | 33.9 | 34.1 | Green |

| CPC (TADF Emitter) tandfonline.comresearchgate.net | Blue TADF OLED | 21.2 | 47.7 | 42.8 | Blue |

| 246tCzPPC (TADF Emitter) nih.gov | Sky-Blue TADF OLED | 29.6 | - | - | Sky-Blue |

| 2BPy-mDTC (TADF Emitter) rsc.org | Sky-Blue TADF OLED | >28 | 67.0 | 60.1 | Sky-Blue |

Data sourced from multiple studies and presented for comparative purposes.

Comparative Studies with Contemporary OLED Materials

When compared with other established OLED materials, this compound and its derivatives exhibit competitive and often superior performance. As a host material, its bipolar nature offers an advantage over unipolar hosts by promoting a more balanced charge distribution in the emissive layer, which can lead to reduced efficiency roll-off at high brightness levels.

In the realm of TADF emitters, derivatives of this compound are at the forefront of research. The high EQEs achieved, particularly for blue and sky-blue emission, are comparable to or even exceed those of many other classes of TADF emitters. researchgate.netnih.govrsc.org These materials are also competitive with some phosphorescent emitters, which have traditionally dominated high-efficiency OLEDs. The ongoing development of new derivatives continues to push the boundaries of OLED performance.

Electrochromic Devices (ECDs)

The electrochemical activity of the carbazole units in this compound makes it a promising building block for electrochromic polymers, which can change color in response to an applied voltage.

Design and Fabrication of this compound-based Electrochromic Polymers and Copolymers

Electrochromic polymers based on this compound can be synthesized via electrochemical polymerization. mdpi.comnih.gov This process typically involves the oxidation of the monomer in an electrolyte solution, leading to the deposition of a polymer film on a conductive substrate like ITO. The resulting homopolymer of this compound (PDiCP) exhibits distinct color changes upon oxidation and reduction. mdpi.com For instance, PDiCP film can appear light grey in its neutral state, dark khaki in an intermediate state, and grey-black in its oxidized states. mdpi.com

To further tailor the electrochromic properties, this compound can be copolymerized with other electroactive monomers. mdpi.comnih.gov For example, copolymerization with 3,6-di(2-thienyl)carbazole has been shown to yield polymers with high optical contrast and multichromic behavior, transitioning through colors such as yellowish-green, greenish-gray, and purplish-gray at different redox states. mdpi.comnih.gov An electrochromic device fabricated with one such copolymer exhibited a high optical contrast of 45.8% and a rapid switching time of approximately 0.3 seconds. mdpi.comnih.gov

Another approach involves copolymerization with cyclopentadithiophene ketone (CPDTK). mdpi.comnih.gov A copolymer with a 1:1 feed molar ratio of the two monomers showed a high transmittance change of 39.5% and a coloration efficiency of 184.1 cm²/C. mdpi.comnih.gov An ECD constructed with this copolymer as the anodic layer and poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS) as the cathodic layer displayed multiple colors, including light silverish-yellow, grey, and greyish-blue at different voltages. mdpi.comnih.gov This device achieved a high optical contrast of 38.2% and a coloration efficiency of 633.8 cm²/C. mdpi.comnih.gov

| Polymer/Copolymer System | Optical Contrast (ΔT%) | Switching Time (s) | Coloration Efficiency (η) (cm²/C) | Color in Neutral State | Color in Oxidized State(s) |

| Homopolymer of this compound (PDiCP) mdpi.com | - | - | - | Light Grey | Dark Khaki, Grey Black |

| Copolymer with 3,6-di(2-thienyl)carbazole mdpi.comnih.gov | 57.0 (film), 45.8 (device) | ~0.3 (device) | 248.4 (film), 528.8 (device) | Yellowish Green | Greenish Gray, Purplish Gray |

| Copolymer with Cyclopentadithiophene Ketone (CPDTK) mdpi.comnih.gov | 39.5 (film), 38.2 (device) | - | 184.1 (film), 633.8 (device) | Light Yellow (film) | Grey, Rock Grey (film) |

Performance metrics for both individual polymer films and complete electrochromic devices (ECDs) are presented where available.

Spectroelectrochemical Characterization of Redox-Induced Color Changes

The electrochemical oxidation of polymers derived from this compound (DiCP) induces notable changes in their optical absorption, leading to distinct color transitions. This behavior is central to their application in electrochromic devices.

The homopolymer, poly(this compound) (PDiCP), exhibits multi-chromic behavior. In its neutral state, the PDiCP film is light grey. Upon oxidation, it transitions to a dark khaki intermediate state and finally to a grey-black fully oxidized state. mdpi.com

Copolymers of DiCP with various bithiophene derivatives also display a range of redox-induced color changes. For instance, copolymers with 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) and its derivatives show different color palettes. P(DiCP-co-CPDT) and P(DiCP-co-CPDT2) films are light brown at 0.0 V, changing to light cadet blue at 0.4 V, and then to navy blue at higher potentials (1.2 V or 1.3 V). mdpi.com In contrast, copolymers incorporating cyclopentadithiophene ketone (CPDTK), such as P(DiCP-co-CPDTK) and P(DiCP-co-CPDTK2), are light yellow in their neutral state (0.0 V), transitioning to grey at 0.8 V, and finally to a rock grey color at 1.1 V. mdpi.com

When these polymers are integrated into an electrochromic device (ECD) with a cathodically coloring polymer like poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonic acid) (PEDOT-PSS), the resulting device showcases a blend of colors from both materials. A device using PDiCP as the anodic layer and PEDOT-PSS as the cathodic layer appears light greyish-blue in the neutral state (0.0 V) and dark blue in the oxidized state (1.9 V), with the color change primarily driven by the PEDOT-PSS layer. mdpi.com A particularly colorful device is the P(DiCP-co-CPDTK)/PEDOT-PSS ECD, which displays a sequence of colors: light silverish-yellow (0.0 V), light grey (0.7 V), grey (1.3 V), light greyish-blue (1.7 V), and greyish-blue (2.0 V). mdpi.comsigmaaldrich.comnih.gov

Copolymers of this compound (dCz) with 3,6-di(2-thienyl)carbazole (dTC) also exhibit distinct electrochromic properties. The homopolymer of dCz, referred to as PdCz, is light gray in its neutral state (0.0 V), transitioning to iron grey (0.9 V) and then dark gray (1.2 V) upon oxidation. researchgate.net Copolymers of dCz and dTC show varied and rich color changes. For example, a P(dCz2-co-dTC2) film is yellowish-green at 0.0 V, and upon oxidation, it changes to greenish-gray (0.6 V), gray (0.8 V), and finally purplish-gray (1.1 V). mdpi.comnih.gov When integrated into a device with poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProdot-Me2) as the cathodic layer, the P(dCz2-co-dTC2)/PProdot-Me2 ECD displays colors ranging from yellowish-green (-0.8 V) to iron gray (0.8 V), dark blue (1.2 V), and purplish-blue (1.5 V). nih.gov

Electrochromic Switching Kinetics, Optical Contrast, and Coloration Efficiency

The performance of an electrochromic material is quantified by its switching speed, optical contrast (the difference in transmittance between the colored and bleached states, ΔT), and coloration efficiency (η), which measures the change in optical density per unit of injected charge.

Polymers based on DiCP have been shown to possess favorable electrochromic performance metrics. The switching times for coloration (τc) and bleaching (τb) for films of PDiCP and its copolymers with CPDT derivatives are in the range of 1.9 to 6.7 seconds. mdpi.com For devices, a P(dCz2-co-dTC2)/PProdot-Me2 ECD demonstrated a rapid switching time of approximately 0.3 seconds. mdpi.comnih.govnih.gov

The optical contrast and coloration efficiency are highly dependent on the specific polymer composition. For instance, the P(DiCP-co-CPDTK) film shows a high transmittance change of 39.5% at 1037 nm with a coloration efficiency of 184.1 cm²/C. mdpi.comsigmaaldrich.comnih.gov In a full device configuration, the P(DiCP-co-CPDTK)/PEDOT-PSS ECD exhibits a ΔT of 38.2% and a remarkable coloration efficiency of 633.8 cm²/C at 635 nm. mdpi.comsigmaaldrich.comnih.gov

The family of copolymers based on dCz and dTC also shows impressive performance. The P(dCz2-co-dTC2) film has a high transmittance change of 57.0% at 784 nm and a coloration efficiency of 248.4 cm²/C at the same wavelength. mdpi.comnih.gov The corresponding P(dCz2-co-dTC2)/PProdot-Me2 ECD has a ΔT of 45.8% and a coloration efficiency of 528.8 cm²/C at 580 nm. mdpi.comnih.govnih.gov

Electrochemical and Operational Stability of Electrochromic Systems

The long-term stability of an electrochromic device is crucial for its practical application. This includes both the electrochemical stability (the ability to withstand repeated redox cycles) and the optical memory (the ability to maintain a colored or bleached state without continuous power).

Electrochromic devices based on DiCP copolymers have demonstrated good stability. For example, the P(DiCP-co-CPDTK)/PEDOT-PSS device showed suitable redox stability and optical memory. mdpi.com Similarly, devices constructed from dCz and dTC copolymers, such as the P(dCz2-co-dTC2)/PProdot-Me2 ECD, have been reported to have high redox cycling stability. mdpi.comnih.govnih.gov The open-circuit memory of these devices was tested, and it was found that in the bleached state, there was almost no change in transmittance over time. In the colored state, the transmittance loss was less than 4% over a period of 100 seconds for each cycle. mdpi.com

Other Potential Applications in Organic Electronics

Beyond electrochromism, the unique electronic properties of this compound and its derivatives make them promising candidates for other organic electronic applications, most notably in Organic Light-Emitting Diodes (OLEDs).

The compound 2,6-bis(9H-carbazol-9-yl)pyridine, also known as PYD-2Cz, is recognized as a highly efficient host material for blue phosphorescent OLEDs. sigmaaldrich.comsigmaaldrich.com Its wide band-gap and bipolar nature, meaning it can transport both electrons and holes, are key to its effectiveness in this role. researchgate.net

A related compound, 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy), is a solution-processable bipolar host material used in highly efficient optoelectronic devices like OLED displays. sigmaaldrich.com It offers good film-forming properties, high charge transport efficiency, and excellent energy level matching with various emissive dopants. sigmaaldrich.com Furthermore, it can be employed as a hole-blocking or electron-blocking layer in OLEDs. sigmaaldrich.com There is also potential for its use in organic photovoltaic (OPV) devices as an exciton-blocking layer, which can help to improve power conversion efficiency by enhancing charge separation and minimizing exciton (B1674681) recombination. sigmaaldrich.com

Derivatives such as 2,6-di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile have been investigated for use in heavy-metal-free pure organic OLEDs, where they have demonstrated high external quantum efficiencies. nih.gov The design of molecules incorporating carbazole as an electron donor and pyridine as an electron acceptor is a common strategy for developing new host materials for green and white phosphorescent OLEDs. nih.govuran.ua

Structure Property Relationships and Advanced Molecular Design Principles for 2,6 Di 9h Carbazol 9 Yl Pyridine Systems

Correlating Molecular Structure with Electronic and Photophysical Performance

The electronic and photophysical behavior of 2,6-di(9H-carbazol-9-yl)pyridine systems is intrinsically linked to their molecular framework. The core structure embodies a donor-acceptor-donor (D-A-D) configuration, where the carbazole (B46965) units act as the electron donors and the central pyridine (B92270) ring functions as the electron acceptor. chemicalbook.commdpi.com This arrangement is a highly effective strategy for narrowing the material's band gap. mdpi.com

The D-A-D architecture facilitates intramolecular charge transfer (ICT) from the carbazole units to the pyridine core upon photoexcitation. This ICT character strongly influences the absorption and emission properties of the molecule. The presence of two carbazole groups in the polymer backbone also facilitates the formation of stable radical cations and dications upon oxidation, which is a crucial property for charge transport. mdpi.com For instance, electrochemical analysis of a polymer based on 2,6-DCPy (PdCz) shows two distinct oxidation peaks around 0.87 V and 1.30 V, corresponding to the generation of these radical cation and dication species, respectively. mdpi.com

As a bipolar host material, 2,6-DCPy and its derivatives can transport both holes and electrons. chemicalbook.comresearchgate.net For example, the related compound 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) exhibits hole and electron mobilities (μh and μe) of approximately 1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹. sigmaaldrich.com This balanced charge transport is critical for achieving high efficiency in organic light-emitting diodes (OLEDs) by ensuring that charge carriers recombine effectively within the emissive layer. researchgate.net The high triplet energy of these systems, often in the range of 2.95–2.98 eV, makes them particularly suitable as host materials for high-energy (blue) phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.netdoi.org

Table 1: Electronic Properties of 2,6-DCPy Based Host Materials

| Compound | Triplet Energy (T₁) | Device Application | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| CzPy2TCz | 2.95 eV | Green TADF-OLED | 23.81% | researchgate.netdoi.org |

| CzPy3TCz | 2.98 eV | Green TADF-OLED | 20.27% | researchgate.netdoi.org |

Rational Design Strategies for Enhanced Device Efficiency and Stability

Building upon the core 2,6-DCPy structure, rational design strategies involving targeted chemical modifications can further optimize material properties for specific applications, leading to enhanced device efficiency and operational stability.

The strategic placement and chemical nature of substituent groups on the 2,6-DCPy framework provide a powerful tool for tuning its electronic energy levels (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). The D-A-D structure is key to this tunability. mdpi.com

Studies on analogous pyridine-carbazole systems demonstrate this principle effectively. For a series of pyridine-carbazole acrylonitrile (B1666552) derivatives, the position of the nitrogen atom in the pyridine ring (para-, meta-, or ortho- relative to the linkage) significantly alters the photophysical properties. mdpi.comresearchgate.net Attaching the carbazole-acrylonitrile moiety at the 4-position (para) of the pyridine ring results in a notable bathochromic (red) shift in both absorption and emission spectra compared to substitution at the 2- or 3-positions. researchgate.net This shift indicates a change in the energy gap, directly influenced by the substituent's position. mdpi.comresearchgate.net

The nature of the substituent is equally critical. Incorporating larger, more conjugated units like tercarbazole (TCz) at the 2,6-positions of the pyridine core has been shown to yield host materials with excellent thermal stability and high triplet energies, leading to highly efficient green TADF-OLEDs. researchgate.netdoi.org The structural isomerism, or the specific arrangement of different units (e.g., a carbazole at position 2 and a tercarbazole at position 6), can fine-tune device performance, with the symmetric arrangement often leading to better outcomes. researchgate.net This highlights that both the type of substituent and its location are crucial variables for molecular engineers to manipulate key electronic levels and optimize performance. researchgate.netdoi.org

Table 2: Effect of Pyridine Isomerism on Photophysical Properties of Carbazole Derivatives

| Compound | Substitution Position on Pyridine | Absorption Max (λmax, solid state) | Emission Max (λem, solid state) | Reference |

|---|---|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 2- (ortho) | 398 nm | 540 nm | mdpi.comresearchgate.net |

| 2-(3”-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 3- (meta) | 390 nm | 540 nm | mdpi.comresearchgate.net |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 4- (para) | 442 nm | 604 nm | mdpi.comresearchgate.net |

Beyond the electronic structure of an individual molecule, the three-dimensional shape (conformation) and the interactions between adjacent molecules in the solid state are critical determinants of a material's performance. These factors govern the morphology of thin films and directly impact charge transport efficiency.

The conformation of 2,6-DCPy systems, specifically the dihedral angle between the pyridine and carbazole units, influences the degree of electronic communication between the donor and acceptor moieties. A more planar conformation generally leads to stronger π-electron delocalization and can enhance charge mobility. However, excessive planarization can also lead to undesirable intermolecular aggregation and excimer formation, which can quench luminescence.

Intermolecular interactions, such as π-π stacking and hydrogen bonding, dictate how molecules pack in the solid state. acs.org While strong π-π stacking can facilitate charge hopping between molecules, it can also be detrimental to the emissive properties of OLEDs. Therefore, a key design strategy is to introduce bulky substituents or create twisted molecular geometries that prevent excessive stacking, thereby preserving the high triplet energy of the host material and maximizing the efficiency of the emissive dopant.

Theoretical Modeling and Computational Chemistry in Predictive Material Design

Theoretical modeling and computational chemistry have become indispensable tools in the rational design of new materials based on the 2,6-DCPy scaffold. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), allow researchers to predict a molecule's key electronic and photophysical properties before undertaking complex and costly synthesis. mdpi.comresearchgate.net

These computational methods can accurately estimate HOMO and LUMO energy levels, predict absorption and emission spectra, and calculate triplet state energies. acs.org This predictive power enables the high-throughput screening of virtual libraries of candidate molecules, identifying the most promising structures for a given application. For instance, theoretical calculations can model how different substituents will affect the energy gap, helping to pre-select derivatives with desired emission colors. mdpi.comresearchgate.net

Furthermore, computational studies can provide insight into molecular conformation and intermolecular interactions. acs.org By simulating molecular packing, researchers can predict the solid-state morphology and its likely impact on charge transport properties. This synergy between theoretical prediction and experimental validation accelerates the discovery and optimization of novel 2,6-DCPy-based materials for advanced electronic devices.

Conclusions and Future Directions in 2,6 Di 9h Carbazol 9 Yl Pyridine Research

Synthesis of Key Research Findings and Contributions

Research into 2,6-di(9H-carbazol-9-yl)pyridine has illuminated its versatile nature, stemming from its unique molecular architecture. The compound features a central electron-deficient pyridine (B92270) core flanked by two electron-donating carbazole (B46965) moieties. This donor-acceptor-donor (D-A-D) structure is fundamental to its electronic properties.

Synthesis and Physicochemical Properties: The synthesis of this compound is typically achieved through established cross-coupling reactions. While specific literature exclusively detailing its synthesis is not abundant, the methodologies are well-precedented in carbazole chemistry. The most probable synthetic routes involve either an Ullmann coupling or a Buchwald-Hartwig amination. The Ullmann reaction would involve the copper-catalyzed coupling of 2,6-dihalopyridine with carbazole. organic-chemistry.org Alternatively, the palladium-catalyzed Buchwald-Hartwig amination offers a versatile and often higher-yielding route for C-N bond formation. unistra.fracs.org

The resulting compound is a white to orange or green crystalline solid. tcichemicals.com Key physicochemical properties reported for related compounds, such as 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine, provide insight into the characteristics of PYD-2Cz. These include good solubility in common organic solvents like chloroform (B151607) and dichloromethane (B109758), and high thermal stability. sigmaaldrich.com The photophysical properties are characterized by a wide band-gap, which is a crucial attribute for its application as a host material in blue OLEDs. chemicalbook.commdpi.com The fluorescence emission for a similar derivative, 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine, is noted at approximately 410 nm in dichloromethane. chemicalbook.com

Applications in Organic Electronics: A significant body of research has focused on the application of this compound as a host material in phosphorescent OLEDs (PHOLEDs), particularly for achieving efficient blue emission. mdpi.comsigmaaldrich.comsigmaaldrich.com Its bipolar nature, meaning it can transport both holes and electrons, is a key advantage. chemicalbook.com This balanced charge transport helps to confine the recombination of charge carriers within the emissive layer, leading to improved device efficiency and stability. The high triplet energy of carbazole-based materials is another critical factor that enables efficient energy transfer to blue phosphorescent dopants. researchgate.net

Furthermore, copolymers incorporating the this compound unit have demonstrated significant potential in electrochromic devices. mdpi.com In these applications, the reversible redox behavior of the molecule, which involves the formation of radical cations and dications upon oxidation, leads to changes in the material's optical absorption. mdpi.com Copolymers of this compound have shown promising results, exhibiting high optical contrast, fast switching speeds, and good cycling stability, making them attractive for applications such as smart windows and displays. mdpi.comnih.gov

The table below summarizes some of the key properties of a closely related compound, which are indicative of the performance of this compound.

| Property | Value | Source |

| Common Name | 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) | sigmaaldrich.comchemicalbook.com |

| Appearance | - | - |

| Solubility | Soluble in chloroform, dichloromethane, toluene (B28343) | sigmaaldrich.com |

| HOMO Level | - | chemicalbook.com |

| LUMO Level | - | - |

| Fluorescence Emission (in Dichloromethane) | ~410 nm | chemicalbook.com |

| Hole Mobility (μh) | ~1.0 x 10⁻⁵ cm²/Vs | sigmaaldrich.com |

| Electron Mobility (μe) | ~1.0 x 10⁻⁵ cm²/Vs | sigmaaldrich.com |

Identification of Remaining Challenges and Unresolved Questions

Despite the promising results, several challenges and unresolved questions remain in the research and application of this compound.

Device Performance and Stability: A primary challenge lies in further enhancing the efficiency and, crucially, the operational lifetime of OLEDs based on this material. While it is an effective host for blue phosphors, issues such as efficiency roll-off at high brightness and long-term degradation remain significant hurdles for the commercial viability of blue PHOLEDs. nih.govmdpi.com The precise mechanisms of degradation, whether intrinsic to the molecule or related to interactions with other device components, require more detailed investigation.

Structure-Property Relationships: While the general D-A-D architecture is understood to be beneficial, a more nuanced understanding of the structure-property relationships is needed. For instance, the influence of the torsional angle between the pyridine and carbazole units on the photophysical and charge transport properties is not fully elucidated. Computational studies could provide deeper insights into how modifications to the molecular geometry could optimize performance. acs.org

Synthesis and Purification: Although the synthesis is based on known reactions, optimizing the reaction conditions to achieve high yields and purity on a larger scale can be challenging. The removal of catalytic residues and byproducts is critical, as impurities can significantly degrade device performance and lifetime.

Beyond OLEDs and Electrochromics: The exploration of this compound in other areas of organic electronics is still in its early stages. Its potential in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as a component in thermally activated delayed fluorescence (TADF) systems warrants further investigation.

Prospective Research Avenues for Advanced Functional Materials Based on this compound

The existing body of research provides a solid foundation for future explorations aimed at developing advanced functional materials based on the this compound scaffold.

Molecular Engineering and Derivatization: A key avenue for future research is the systematic modification of the core structure. Introducing different substituent groups on the carbazole or pyridine units could fine-tune the electronic properties, such as the HOMO/LUMO energy levels, triplet energy, and charge carrier mobility. researchgate.net For example, the incorporation of bulky groups could suppress intermolecular interactions and reduce aggregation-caused quenching, potentially leading to improved photoluminescence quantum yields.

Advanced Characterization and Computational Modeling: To address the unresolved questions regarding structure-property relationships, advanced characterization techniques should be employed. Techniques such as time-resolved spectroscopy and in-situ device analysis can provide valuable information on the dynamic processes occurring within electronic devices. These experimental studies, when coupled with sophisticated computational modeling, can offer a deeper understanding of the underlying photophysics and charge transport mechanisms, guiding the rational design of new and improved materials.

Exploration of New Applications: Future research should also focus on expanding the application scope of this compound and its derivatives. Its bipolar nature and high triplet energy make it a candidate for TADF host materials. Investigating its performance in organic solar cells, either as a donor or an acceptor material, could also be a fruitful area of research.

常见问题

Q. What are the recommended synthetic routes and characterization techniques for 2,6-di(9H-carbazol-9-yl)pyridine?

Methodological Answer: The compound is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions, using carbazole derivatives and halogenated pyridine precursors. Post-synthesis, purification via sublimation (>99% purity) is critical for optoelectronic applications . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via - and -NMR.

- UV-Vis Spectroscopy: Absorption peaks at ~241 nm and ~290 nm (in CHCl) .

- Photoluminescence (PL): Emission at 373 nm (in THF) and 410 nm (in CHCl) .

- Thermogravimetric Analysis (TGA): Thermal stability up to 400°C with <0.5% weight loss .

Q. How does annealing temperature influence the optical properties of this compound thin films?

Methodological Answer: Annealing modifies molecular packing and crystallinity. Experimental design should include:

- Temperature Gradient: Test 100–250°C under inert atmosphere.

- Optical Analysis: Post-annealing, measure UV-Vis absorption and PL spectra to track shifts in exciton recombination efficiency. For example, annealing at 150°C may reduce aggregation-induced quenching, enhancing photoluminescence quantum yield (PLQY) .

- X-ray Diffraction (XRD): Use SHELXL/SHELXS for crystallographic refinement to correlate thermal treatment with structural order .

Advanced Research Questions

Q. How can spectroelectrochemical data resolve contradictions in charge transport mechanisms of this compound-based copolymers?

Methodological Answer: Contradictions often arise from varying hole/electron injection efficiencies in copolymers. To address this:

- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials to estimate HOMO/LUMO levels. For example, HOMO ≈ -5.3 eV (vs. vacuum) for this compound .

- In Situ Spectroelectrochemistry: Monitor absorption changes at applied potentials (e.g., 0–1.5 V) to identify polaron/bipolaron formation. For copolymers with thiophene units, a redshift in absorption at >1.0 V indicates enhanced hole transport .

- Device Correlation: Compare electrochemical data with OLED/ECD performance metrics (e.g., turn-on voltage, efficiency roll-off) .

Q. What strategies optimize this compound as a host material for blue phosphorescent OLEDs?

Methodological Answer: Key challenges include triplet energy alignment and aggregation control. Advanced approaches:

- Triplet Energy Tuning: Ensure host triplet energy (T) > emitter T (e.g., >2.8 eV for blue emitters). Carbazole-pyridine hybrids provide T ≈ 3.0 eV .

- Host-Guest Blending: Disperse emitter (e.g., Ir(III) complexes) into this compound at 5–20 wt% to suppress concentration quenching .

- Morphological Stability: Use atomic force microscopy (AFM) to assess phase separation in blended films after accelerated aging (e.g., 85°C/85% RH) .

Q. How do structural modifications (e.g., copolymerization with thiophene derivatives) alter electrochromic properties?

Methodological Answer: Modifying the polymer backbone impacts ion transport and optical contrast:

- Electrochemical Copolymerization: Synthesize P(DiCP-co-CPDT) films (DiCP: this compound; CPDT: cyclopentadithiophene).

- Spectroelectrochemical Profiling: Compare switching times (τ) and optical contrast (ΔT%) at λ. For example, thiophene copolymers show ΔT >40% at 650 nm vs. 25% for homopolymers .

- Density Functional Theory (DFT): Calculate frontier orbital distributions to predict charge-trapping sites and stability .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported thermal stability (TGA) and PLQY values across studies?

Methodological Answer: Discrepancies arise from synthesis/purification protocols:

- Purity Verification: Use HPLC (>99%) and elemental analysis (C, H, N ±0.3%) to standardize samples .

- Measurement Conditions: Normalize PLQY data to common solvents (e.g., CHCl) and excitation wavelengths (e.g., 366 nm) .

- Interlaboratory Comparison: Collaborate to benchmark TGA under identical heating rates (e.g., 10°C/min) .

Tables of Key Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| UV-Vis λ | 241, 290 nm | CHCl | |

| PL λ | 373 nm (THF), 410 nm (CHCl) | λ=366 nm | |

| TGA Stability | 400°C (0.5% weight loss) | N atmosphere | |

| HOMO Level | -5.3 eV | Cyclic Voltammetry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。